Capsaicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in cold water

Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide

Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid

Synonyms

Canonical SMILES

Isomeric SMILES

Capsaicin in Pain Research

Understanding Pain Mechanisms

Before the discovery of the capsaicin receptor, researchers used intradermal capsaicin injections to induce pain hypersensitivity in animals []. This helped elucidate how pain signals travel through sensory neurons called nociceptors. Later research identified the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor as the key player in capsaicin-induced pain, shedding light on the molecular mechanisms of pain perception [].

Studying Painful Conditions

Researchers use capsaicin to model various pain conditions. For instance, topical capsaicin application can mimic the burning pain associated with diabetic neuropathy []. This allows scientists to study the underlying mechanisms and develop new pain management strategies.

Developing Analgesics

Capsaicin's interaction with TRPV1 receptors has paved the way for the development of novel pain medications. One approach involves creating TRPV1 antagonists, which could potentially block pain signals without the burning sensation associated with capsaicin itself [].

Capsaicin Beyond Pain Research

Capsaicin's applications extend beyond pain research. Here are some emerging areas of investigation:

Anti-inflammatory Properties

Studies suggest capsaicin may possess anti-inflammatory properties. It might help reduce inflammation associated with conditions like arthritis and inflammatory bowel disease, although more research is needed to confirm its efficacy [].

Cardiovascular Health

Capsaicin's ability to inhibit platelet aggregation, which is the clumping of blood cells, has raised interest in its potential role in preventing cardiovascular diseases []. However, the exact mechanisms and clinical applications require further investigation.

Cancer Research

Emerging research suggests capsaicin may have anti-cancer properties. Studies indicate it might induce cell death in some cancer cells and inhibit tumor growth []. However, these findings are preliminary, and more research is necessary to understand its potential therapeutic effect.

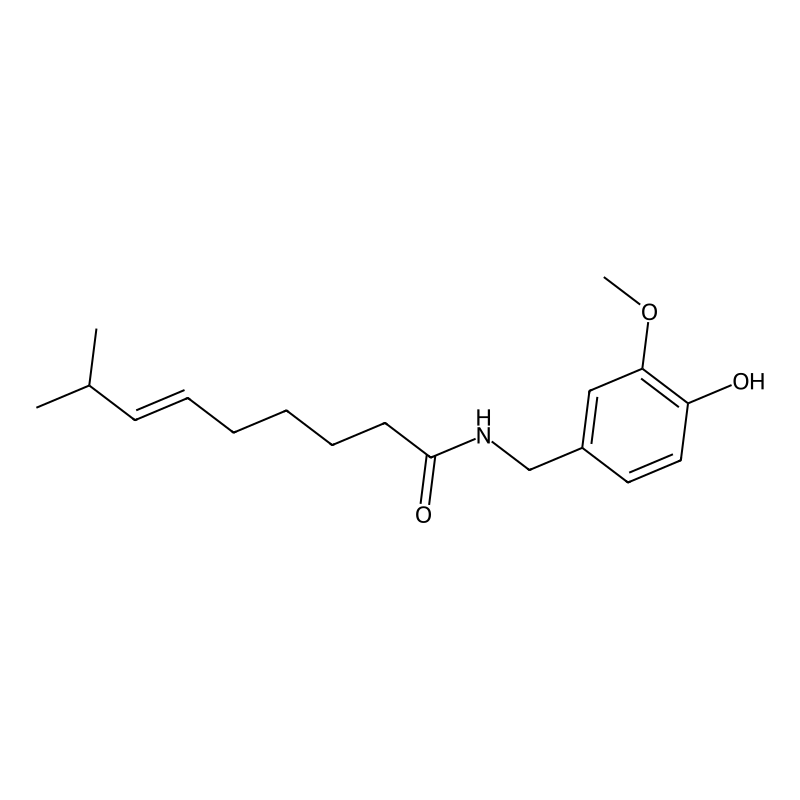

Capsaicin, chemically known as trans-8-methyl-N-vanillyl-6-nonenamide, is a natural alkaloid predominantly found in the fruit of plants belonging to the genus Capsicum, commonly known as chili peppers. It is recognized as the primary compound responsible for the pungency or spiciness of these peppers, with a Scoville heat rating that can exceed 16 million units. Capsaicin is a colorless, odorless, and lipophilic crystalline solid with a melting point of approximately 62–65°C. Its molecular formula is .

The biosynthesis of capsaicin occurs in the glands of chili peppers through a complex interplay of metabolic pathways involving phenylpropanoid and fatty acid metabolism. The compound serves as a defense mechanism for the plant, deterring herbivores while attracting birds that are unaffected by its heat, thus aiding in seed dispersal .

Capsaicin's pungency and pain-relieving properties arise from its interaction with transient receptor potential vanilloid 1 (TRPV1) receptors. TRPV1 receptors are non-selective cation channels located in sensory neurons throughout the body, including those in the skin, mouth, and gastrointestinal tract.

- Eyes: Contact with capsaicin can cause temporary burning, stinging, and tearing.

- Skin: Exposure can lead to redness, burning, and itching.

- Inhalation: Inhaling capsaicin dust or aerosolized forms can irritate the respiratory tract and cause coughing, sneezing, and difficulty breathing.

In rare cases, high doses of capsaicin can cause more severe side effects, including:

- Gastrointestinal distress (diarrhea, vomiting)

- Dizziness

- Headache

Capsaicin interacts primarily with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is present on nociceptive neurons. Upon binding to TRPV1, capsaicin induces the influx of calcium ions into the cells, leading to depolarization and subsequent pain signaling to the brain. This mechanism explains the burning sensation associated with capsaicin exposure .

In terms of chemical stability, capsaicin can undergo various reactions including oxidation and hydrolysis, particularly under extreme conditions such as high temperatures or in the presence of strong acids or bases .

Capsaicin exhibits significant biological activities beyond its role as a pungent agent. Its activation of TRPV1 receptors not only produces pain but also triggers neurogenic inflammation through the release of neuropeptides such as substance P and calcitonin gene-related peptide. These effects can lead to both acute and chronic pain sensations .

Additionally, capsaicin has been studied for its potential therapeutic effects, including analgesic properties in pain management, anti-inflammatory effects, and even anticancer properties due to its ability to induce apoptosis in certain cancer cell lines .

Capsaicin has diverse applications across several fields:

- Culinary Uses: It is widely used to enhance flavor in various cuisines around the world.

- Pharmaceuticals: Capsaicin is incorporated into topical analgesics for pain relief in conditions like arthritis and neuropathy.

- Cosmetics: Due to its irritant properties, it is included in products aimed at improving circulation or reducing cellulite.

- Pest Control: Capsaicin serves as a natural pesticide due to its deterrent effect on herbivores .

Research on capsaicin interactions highlights its complex role in pain modulation and sensory perception. Studies indicate that prolonged exposure can lead to desensitization of TRPV1 receptors, reducing sensitivity to pain over time—a phenomenon often observed in individuals who regularly consume spicy foods . Furthermore, capsaicin's ability to interact with other receptors and pathways suggests potential synergistic effects when combined with other compounds in therapeutic formulations .

Capsaicin belongs to a class of compounds known as capsaicinoids, which share structural similarities but differ in their biological activity and potency. Below is a comparison with some notable similar compounds:

| Compound Name | Structure Similarity | Scoville Heat Units | Relative Abundance |

|---|---|---|---|

| Dihydrocapsaicin | Similar aromatic ring | 16,000,000 | 22% |

| Nordihydrocapsaicin | Similar aromatic ring | 9,100,000 | 7% |

| Homocapsaicin | Similar aromatic ring | 8,600,000 | 1% |

| Homodihydrocapsaicin | Similar aromatic ring | 8,600,000 | 1% |

| Nonivamide | Synthetic variant | 9,200,000 | Varies |

Capsaicin's uniqueness lies in its specific interaction with TRPV1 receptors and its high potency compared to other capsaicinoids. While dihydrocapsaicin shares similar heat levels, it has different pharmacokinetic properties and may vary in terms of therapeutic efficacy .

The biosynthesis of capsaicinoids in Capsicum species represents a remarkable example of metabolic specialization, involving the convergence of two distinct biochemical pathways. Capsaicinoids are synthesized through the convergence of the phenylpropanoid pathway, which provides the aromatic vanillyl moiety, and the branched-chain fatty acid pathway, which supplies the acyl components [1]. This intricate biosynthetic process occurs exclusively in the placental tissues of Capsicum fruits, making it a unique trait within the Solanaceae family [2].

Enzymatic Conversion of Precursors

The conversion of precursor molecules into capsaicinoids involves several key enzymatic steps that have been extensively characterized through biochemical and molecular studies. The phenylpropanoid pathway begins with phenylalanine as the primary precursor, which is converted through a series of enzymatic reactions to produce vanillin [3]. The branched-chain fatty acid pathway utilizes valine or leucine as starting materials, which are subsequently elongated to form the characteristic acyl chains found in capsaicinoids [1].

Role of Putative Aminotransferase (pAMT) in Vanillylamine Synthesis

Putative aminotransferase (pAMT) serves as a crucial enzyme in the capsaicinoid biosynthetic pathway, catalyzing the conversion of vanillin to vanillylamine, which represents the final step in preparing the aromatic precursor for capsaicinoid synthesis [4]. This enzyme has been definitively characterized as vanillin aminotransferase and has been proposed to be renamed as vanillin aminotransferase (VAMT) based on its specific catalytic function [4] [5].

The enzymatic mechanism of pAMT involves the utilization of γ-aminobutyric acid (GABA) as an amino donor and requires pyridoxal phosphate (PLP) as a cofactor [4] [5]. Both placental extracts from habanero peppers and recombinant pAMT expressed in Escherichia coli systems have demonstrated the ability to convert vanillin to vanillylamine in the presence of these cofactors [4]. The specificity of this reaction has been confirmed through antibody inhibition studies, where the addition of anti-pAMT antibodies significantly attenuated the conversion of vanillin to vanillylamine in placental extracts [4].

Phylogenetic analysis has revealed that pAMT belongs to the gamma-aminobutyric acid aminotransferase (GABA-AT) family and shares 76-83% amino acid sequence identity with known plant GABA transaminases from Arabidopsis thaliana, apple, and tomato [6] [7]. The Capsicum genome contains five homologs of pAMT, including the functional pAMT gene, CaGABA-T1, CaGABA-T3, and two pseudogenes [6]. This evolutionary relationship suggests that pAMT evolved from a cytoplasmic GABA aminotransferase ancestor through gene duplication and subsequent functional divergence [6].

The enzyme demonstrates broad substrate specificity, accepting pyruvate and oxaloacetate as co-substrates but not 2-oxoglutarate, which is consistent with other characterized plant transaminases [7]. The optimal pH range for pAMT activity spans from 7.0 to 8.0, making it suitable for physiological conditions within plant cells [7]. The enzyme also exhibits high stereoselectivity, particularly in the conversion of (S)-1-phenylethylamine to acetophenone, achieving enantioselectivity greater than 99% at 50% conversion [7].

Expression analysis has shown that pAMT is exclusively expressed in the placental septum of mature green fruits, contrasting with the ubiquitous expression pattern of orthologous genes in tomato [6]. This tissue-specific expression pattern correlates directly with capsaicinoid accumulation sites and supports the specialized role of pAMT in capsaicinoid biosynthesis [6]. The acquisition of pAMT by Capsicum species occurred after the divergence from Solanum, approximately 15-20 million years ago, representing a key evolutionary event in the development of pungency [6].

Cinnamyl Alcohol Dehydrogenase (CAD) in Vanillin Reduction

Cinnamyl alcohol dehydrogenase (CAD) plays a pivotal role in the biosynthesis of capsiate, a non-pungent capsaicinoid analog, through the enzymatic reduction of vanillin to vanillyl alcohol [2] [8]. This enzyme, originally characterized for its involvement in lignin biosynthesis, has been identified as the vanillin reductase responsible for capsiate biosynthesis in Capsicum species [2].

The enzymatic activity of CAD in vanillin reduction has been demonstrated through multiple experimental approaches. Placental extracts from mature red fruits showed significantly greater vanillin reduction activity compared to immature green fruits, with this activity being suppressed by specific CAD inhibitors including N-(O-hydroxyphenyl) sulfinamoyltertiobutyl acetate and ethylenediaminetetraacetic acid [2] [8]. The CaCAD1 transcript levels in placental tissues were correspondingly higher in red fruits than in green fruits, supporting the correlation between enzyme expression and catalytic activity [2].

Functional characterization using recombinant CaCAD1 protein obtained through an Escherichia coli expression system confirmed the direct involvement of CAD in vanillin reduction [2]. The recombinant enzyme successfully reduced vanillin to vanillyl alcohol, and this reaction was inhibited by the same CAD-specific inhibitors that affected the native enzyme activity [2]. This biochemical evidence definitively established CAD as the enzyme responsible for the conversion of vanillin to vanillyl alcohol during capsiate biosynthesis [2].

CAD belongs to the alcohol dehydrogenase family and requires NADH as a cofactor and zinc as a metalloenzyme component [9]. The enzyme exhibits specificity for the reduction of hydroxycinnamaldehydes, including p-coumaryl, coniferyl, and sinapyl aldehydes, to their corresponding alcohols [10]. In the context of capsiate biosynthesis, CAD catalyzes the reduction of vanillin, producing vanillyl alcohol that serves as the aromatic precursor for capsiate formation rather than the vanillylamine used in capsaicin synthesis [2].

The dual functionality of CAD in both lignin biosynthesis and capsiate production represents an interesting example of enzyme recruitment for specialized metabolite biosynthesis. While CAD primarily functions in the phenylpropanoid pathway for lignin production, its ability to reduce vanillin has been co-opted for capsiate biosynthesis in Capsicum species [2]. This enzymatic versatility demonstrates how existing metabolic machinery can be repurposed for the evolution of novel biosynthetic pathways [2].

Evolutionary Development of Capsaicinoid Pathways

The evolutionary development of capsaicinoid biosynthetic pathways represents a fascinating example of metabolic innovation within the Solanaceae family. The emergence of capsaicinoid biosynthesis involved the recruitment and modification of existing enzymatic pathways, combined with gene duplications and functional divergence events that occurred over millions of years of plant evolution [11] [12].

Syntenic Analysis of CAD and Pun1 Genes

Syntenic analysis has provided crucial insights into the evolutionary relationships and acquisition timing of genes involved in capsaicinoid biosynthesis. Comparative genomic studies have revealed that genes encoding CAD and capsaicin synthase (Pun1) were acquired before the pAMT gene during the evolution of the Solanaceae family [2] [8]. This temporal sequence of gene acquisition has important implications for understanding the evolutionary pathway leading to capsaicinoid biosynthesis.

The syntenic conservation of CAD and Pun1 genes across Solanaceae species suggests that these genes were present in the common ancestor of the family and were subsequently maintained through evolutionary time [2]. Whole-genome sequencing of cultivated peppers has identified three tandem copies of the AT3 (Pun1) gene, indicating that gene duplication events have contributed to the expansion of this gene family [13]. Phylogenetic analysis has shown that pepper had independent pepper-specific duplications in 13 gene families compared to other Solanaceae species, including the CAD gene family [13].

The chromosomal organization of capsaicinoid biosynthesis genes shows evidence of clustering and syntenic conservation. The AT3 gene family demonstrates a pattern of tandem duplication that predates the diversification of Solanaceae taxa [12] [14]. This tandem duplication resulted in the formation of AT3-1 and AT3-2 paralogs, where AT3-1 remains functional while AT3-2 has become a pseudogene [12] [14]. The conservation of amino acid sequences between these paralogs, despite the pseudogenization of AT3-2, suggests that selective pressure has maintained certain structural features even in non-functional copies [12].

Syntenic analysis has also revealed that the chromosomal region containing capsaicinoid biosynthesis genes was likely derived from a Solanaceae-specific polyploidy event [15]. This ancient whole genome duplication provided the raw material for subsequent gene duplications and functional divergence that contributed to the evolution of specialized metabolic pathways [15]. The presence of multiple gene copies allowed for subfunctionalization and neofunctionalization events that ultimately led to the specialized capsaicinoid biosynthetic machinery found in Capsicum species [15].

Divergence Between Capsiate and Capsaicin Biosynthesis

The divergence between capsiate and capsaicin biosynthesis pathways represents a remarkable example of how subtle changes in enzymatic specificity can lead to dramatically different biological outcomes. Both pathways share common precursors and utilize similar enzymatic machinery, yet they produce compounds with fundamentally different sensory properties and biological activities [2] [16].

The key divergence point between capsiate and capsaicin biosynthesis occurs at the conversion of vanillin, where the pathway branches based on the enzymatic activities present in different Capsicum cultivars [2] [16]. In pungent cultivars, pAMT converts vanillin to vanillylamine, which is subsequently condensed with fatty acid derivatives to form capsaicin [4]. In contrast, non-pungent cultivars that produce capsiate utilize CAD to reduce vanillin to vanillyl alcohol, which then serves as the precursor for capsiate biosynthesis [2].

Tracer studies using stable isotopically-labeled precursors have provided detailed insights into the metabolic flux through these competing pathways [16]. In pungent cultivars, labeled vanillin was converted to both vanillylamine and vanillyl alcohol, with vanillyl alcohol production occurring at five-fold higher levels than vanillylamine synthesis [16]. This unexpected finding suggests that even in pungent cultivars, the capacity for vanillyl alcohol production exists, potentially contributing to capsiate accumulation alongside capsaicin [16].

The differential expression and activity of pAMT and CAD enzymes determines the predominant pathway flux and ultimate product profile [2] [16]. In CH-19 Sweet, a non-pungent cultivar, vanillin was converted exclusively to vanillyl alcohol due to the dysfunction of pAMT [16]. The incorporation of labeled vanillylamine into capsaicinoids was significantly less efficient in CH-19 Sweet compared to pungent cultivars, while the conversion of vanillin to vanillyl alcohol remained robust [16].

The evolutionary timing of this pathway divergence has been elucidated through phylogenomic analysis. The capsiate biosynthetic pathway likely emerged before the acquisition of the pAMT gene, which occurred after the Capsicum-Solanum split approximately 15-20 million years ago [2] [6]. This temporal sequence suggests that the ability to produce capsiate represents an ancestral trait within Capsicum, while the evolution of capsaicin biosynthesis through pAMT acquisition represented a later evolutionary innovation [2] [6].

The molecular basis for pathway divergence also involves changes in gene expression patterns and enzymatic properties. Comparative analysis of pungent and non-pungent cultivars has revealed that high levels of capsaicin accumulation are always accompanied by high expression levels of both pAMT and Pun1 genes [17]. In contrast, non-pungent cultivars accumulate high levels of vanillylamine due to low Pun1 expression, despite maintaining pAMT activity [17]. This observation suggests that Pun1 expression may be a more critical determinant of capsaicinoid accumulation than pAMT activity alone [17].

Tunable Aqueous Polymer-Phase Impregnated Resin Systems

Tunable Aqueous Polymer-Phase Impregnated Resin technology represents a significant advancement in capsaicin extraction methodologies, combining the principles of aqueous two-phase systems with solid support matrices [1] [2]. This innovative approach addresses the fundamental limitations of conventional aqueous two-phase extraction, particularly the problematic emulsion formation and extended phase separation times that plague traditional methods [1].

The technology functions through the immobilization of one aqueous phase within the pores of a macroporous solid support, while the second aqueous phase forms the bulk liquid surrounding the impregnated solids [1]. This configuration eliminates the emulsification challenges inherent in conventional aqueous two-phase systems, enabling phase separation and extraction to occur simultaneously in a single operational step [1].

System Composition and Optimization

The optimal TAPPIR system for capsaicin extraction consists of a polymer phase containing 18.5% polyethylene glycol 6000, 15% sodium citrate, and 10% 1-ethyl-3-methyl imidazolium acetate at pH 6.5 [3] [4]. The selection of polyethylene glycol molecular weight proves critical, with higher molecular weight polymers demonstrating superior extraction performance for capsaicin recovery [3] [4]. The HZ816 macroporous resin serves as the preferred solid support, with 3 grams of impregnated resin employed per extraction system [3] [4].

Response surface methodology optimization reveals that the sequence of significant main effects follows the order: sample loading amount > ionic liquid concentration > polyethylene glycol concentration > pH [4]. Under optimized conditions, the system achieves remarkable capsaicin yields of 95.82% when processing 0.25 grams of capsicum oleoresin [3] [4].

Operational Performance and Stability

The TAPPIR system demonstrates exceptional stability, maintaining consistent extraction yields for the first three operational cycles [5]. However, significant yield reduction occurs after the fourth extraction cycle, necessitating system re-equilibration to maintain optimal performance [5]. This limitation suggests that the impregnated phase requires periodic regeneration to sustain high extraction efficiency [5].

The extraction kinetics follow predictable patterns, with optimal contact times typically ranging from 2 to 3 hours for complete mass transfer [4]. Temperature control remains critical, as elevated temperatures can compromise the stability of the polymer-phase impregnation and reduce overall system efficiency [1].

Ionic Liquid-Assisted Extraction Optimization

Ionic liquids have emerged as environmentally sustainable alternatives to conventional organic solvents for capsaicin extraction, offering tunable physicochemical properties and negligible vapor pressure [6] [7]. These molten salts provide unique selectivity characteristics that enable both extraction and preliminary purification in single-step operations [6].

Performance Characteristics of Ionic Liquid Systems

1-ethyl-3-methylimidazolium acetate demonstrates superior extraction performance, achieving 95% capsaicin recovery with a purification factor of 3.2 [6]. The inherently basic nature of this ionic liquid facilitates enhanced capsaicin solubility through favorable electrostatic interactions with the vanillyl amide functional groups [6]. Comparative studies reveal that 1-ethyl-3-methylimidazolium hydrogen sulfate, despite its acidic character, achieves 90% extraction efficiency with a purification factor of 2.8 [6].

Cholinium-based ionic liquids represent a particularly promising class due to their enhanced biodegradability and reduced toxicity profiles [7]. When integrated into aqueous two-phase systems with acetonitrile, these systems achieve extraction efficiencies exceeding 90% while maintaining purification factors of approximately 3.26 [7]. The acetonitrile phase preferentially concentrates capsaicinoids, while the ionic liquid phase selectively retains phenolic compounds and other plant metabolites [7].

Thermodynamic Considerations and Optimization

Extraction efficiency demonstrates minimal temperature dependence across the operational range of 20-40°C, with values remaining stable between 89.7-93.0% [8]. This temperature independence suggests that the extraction mechanism relies primarily on specific molecular interactions rather than thermal activation, providing operational flexibility and energy efficiency [8].

The partition coefficient optimization reveals that capsaicin migration into the acetonitrile phase follows thermodynamically favorable patterns, with calculated Gibbs free energy values indicating spontaneous transfer under standard conditions [8]. This thermodynamic favorability contributes to the high extraction yields observed in ionic liquid-assisted systems [8].

Chromatographic Purification Strategies

Reverse-Phase Resin SKP-10-4300 Applications

The SKP-10-4300 reverse-phase resin represents a cost-effective and highly efficient purification medium specifically optimized for capsaicinoid separation [4] [5]. This macroporous resin exhibits exceptional static adsorption capacity of 20 grams per liter, enabling high-throughput processing of capsaicinoid extracts [5].

Operational Parameters and Performance

The optimal operational conditions require sample loading flow rates of 1.0 bed volumes per hour to ensure adequate contact time for complete adsorption [5]. Higher flow rates significantly compromise adsorption efficiency, as the weakly polar capsaicin molecules require sufficient residence time to interact with the non-polar porous structure of the reversed-phase resin [5]. Conversely, excessively low flow rates, while improving adsorption capacity, substantially reduce production efficiency and increase operational costs [5].

The purification protocol employs a sophisticated step-gradient elution strategy to maximize both recovery and purity [5]. Initial washing with 2 bed volumes of deionized water removes unbound impurities, followed by sequential elution with increasing ethanol concentrations [5]. The final elution step utilizes 45% ethanol in 55% aqueous sodium hydroxide solution to achieve optimal desorption efficiency [5].

Recovery and Purity Achievements

Under optimized conditions, the SKP-10-4300 resin achieves capsaicin recovery rates of 85% with purity levels reaching 92% [4] [5]. The high recovery efficiency results from the favorable interaction between capsaicin's hydrophobic acyl chain and the resin's non-polar surface chemistry [5]. The addition of 1% sodium hydroxide to the elution solution significantly enhances desorption efficiency by disrupting hydrogen bonding interactions between capsaicin and residual polar sites on the resin surface [5].

Resin regeneration protocols demonstrate exceptional durability, with maintained performance for over 30 operational cycles when proper cleaning procedures are followed [9]. The regeneration process involves sequential washing with ethanol, dilute acid, and base solutions to remove residual organic compounds and restore the resin's adsorption capacity [9].

High-Speed Counter-Current Chromatography

High-Speed Counter-Current Chromatography provides unparalleled efficiency for preparative-scale separation of capsaicin and dihydrocapsaicin, offering high purity products without the limitations associated with solid stationary phases [10] [11]. This liquid-liquid chromatographic technique eliminates irreversible adsorption and enables complete sample recovery [10].

Solvent System Optimization

The optimal solvent system comprises n-hexane:ethyl acetate:methanol:water:acetic acid in the ratio 20:20:20:20:2 (v/v/v/v/v) [10]. This carefully balanced composition provides appropriate polarity distribution to achieve selective partitioning of capsaicinoids while maintaining stable phase separation throughout the chromatographic process [10]. The inclusion of acetic acid proves critical for maintaining consistent pH and preventing baseline drift during extended separations [10].

Operational parameters require precise control, with rotation speeds of 800 rpm and flow rates of 2.0 mL/min providing optimal resolution while maintaining reasonable separation times [10]. The ascending elution mode with 60% stationary phase retention ensures adequate theoretical plate numbers for high-resolution separations [10].

Separation Performance and Product Quality

HSCCC achieves exceptional purity levels, with capsaicin reaching 98.5% purity and dihydrocapsaicin achieving 97.8% purity in single chromatographic runs [10]. The recovery rates remain consistently high, with 86.3% recovery for capsaicin and 85.4% for dihydrocapsaicin from crude extract processing [10]. These performance metrics represent significant improvements over conventional silica gel column chromatography, which typically achieves lower purities and requires multiple purification steps [10].

The scalability advantages of HSCCC become particularly evident in preparative applications, where processing of 1.2 grams of crude extract yields 0.65 grams of pure capsaicin and 0.28 grams of pure dihydrocapsaicin in single operational cycles [10]. This efficiency translates to substantial reductions in processing time and solvent consumption compared to traditional chromatographic methods [10].

Integration with Supercritical Fluid Extraction

Recent developments combine supercritical fluid extraction with HSCCC purification to create comprehensive processing systems [11]. The supercritical carbon dioxide extraction operates at optimized conditions of 33 MPa pressure and 41°C temperature, achieving extraction rates of 93.18% for capsaicin and 93.49% for dihydrocapsaicin [11]. The two-step enrichment process involving aqueous methanol extraction and alkaline crystallization yields 407.43 mg of capsaicinoid crystal from 100 grams of capsicum powder [11].

The integrated system produces 506 mg of capsaicin with 98.31% purity and 184 mg of dihydrocapsaicin with 96.68% purity from 1 gram of capsaicinoid crystal through consecutive HSCCC sample loadings without solvent system changes [11]. This streamlined approach represents a significant advancement in large-scale capsaicin production methodology [11].

| Extraction Method | Solvent/System | Yield (%) | Purity (%) | Processing Time | Reference |

|---|---|---|---|---|---|

| TAPPIR | PEG6000/Citrate/[Emim][OAc] | 95.82 | 92 | 3 hours | [3] [4] |

| Ionic Liquid | [Emim][OAc] | 95.0 | 85 | 2 hours | [6] |

| SKP-10-4300 Resin | Ethanol/NaOH gradient | 85.0 | 92 | 4 hours | [4] [5] |

| HSCCC | Hexane/EtOAc/MeOH/H2O/AcOH | 86.3 | 98.5 | 6 hours | [10] |

| Surfactant-Mediated | Ethyl acetate/Tween-80 | 60.0 | 75 | 1 hour | [12] |

| Solvent System | Capsaicin Extraction (%) | Dihydrocapsaicin Extraction (%) | Processing Advantages | Reference |

|---|---|---|---|---|

| Ethyl acetate | 60 | 58 | Highest conventional efficiency | [12] |

| Dichloromethane + Tween-80 | 44 | 42 | Enhanced with surfactant | [12] |

| Acetone + Tween-80 | 35 | 33 | Moderate efficiency | [12] |

| Methanol (UAE) | 85.26±1.35 | 89.46±1.31 | Ultrasound enhancement | [13] |

| Pressurized liquid | 98.31±1.46 | 97.27±1.13 | Highest extraction yield | [13] |

Purity

Physical Description

Solid

White crystalline powder.

Color/Form

Monoclinic rectangular plates or scales from petroleum ether

Monoclinic, rectangular plates, crystals and scales

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 210-220 °C at 0.01 mm Hg

210.00 to 220.00 °C. @ 0.01 mm Hg

410-428 °F

Flash Point

Heavy Atom Count

Taste

LogP

Odor

Decomposition

Appearance

Melting Point

149 °F

Storage

UNII

GHS Hazard Statements

H301 (22.14%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (77.8%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Qutenza is indicated for the treatment of peripheral neuropathic pain in adults either alone or in combination with other medicinal products for pain.

Therapeutic Uses

Cough hypersensitivity has been common among respiratory diseases. /The study objective was/ to determine associations of capsaicin cough sensitivity and clinical parameters in adults with clinically stable bronchiectasis. We recruited 135 consecutive adult bronchiectasis patients and 22 healthy subjects. History inquiry, sputum culture, spirometry, chest high-resolution computed tomography (HRCT), Leicester Cough Questionnaire scoring, Bronchiectasis Severity Index (BSI) assessment and capsaicin inhalation challenge were performed. Cough sensitivity was measured as the capsaicin concentration eliciting at least 2 (C2) and 5 coughs (C5). Despite significant overlap between healthy subjects and bronchiectasis patients, both C2 and C5 were significantly lower in the latter group (all p<0.01). Lower levels of C5 were associated with a longer duration of bronchiectasis symptoms, worse HRCT score, higher 24-hour sputum volume, BSI and sputum purulence score, and sputum culture positive for P. aeruginosa. Determinants associated with increased capsaicin cough sensitivity, defined as C5 being 62.5 umol/L or less, encompassed female gender (OR: 3.25, 95%CI: 1.35-7.83, p<0.01), HRCT total score between 7-12 (OR: 2.57, 95%CI: 1.07-6.173, p=0.04), BSI between 5-8 (OR: 4.05, 95%CI: 1.48-11.06, p<0.01) and 9 or greater (OR: 4.38, 95%CI: 1.48-12.93, p<0.01). Capsaicin cough sensitivity is heightened in a subgroup of bronchiectasis patients and associated with the disease severity. Gender and disease severity, but not sputum purulence, are independent determinants of heightened capsaicin cough sensitivity. Current testing for cough sensitivity diagnosis may be limited because of overlap with healthy subjects but might provide an objective index for assessment of cough in future clinical trials.

Chronic unexplained cough triggered by environmental irritants is characterized by increased cough reflex sensitivity, which can be demonstrated by means of inhaled capsaicin. Topical capsaicin can be used to improve non-allergic rhinitis and intestinal hypersensitivity and to reduce neuropathic pain. We established whether an oral intake of natural capsaicin (chilli) could desensitize the cough reflex and improve unexplained coughing. Twenty-four patients with irritant-induced, unexplained chronic cough and 15 controls were included in the study. For 4 weeks, the participants took capsules with pure capsaicin, and for 4 weeks, they took placebo capsules. The protocol was crossover, randomized, and double blind. Cough sensitivity during the study was evaluated by a standardized capsaicin inhalation cough test that assessed the capsaicin concentration required to reach two coughs (C2) and five coughs (C5). Participants were also administered questionnaires on cough and cough-related symptoms. Three patients withdrew before the study end, one during the active treatment period and two during the placebo period. After treatment with capsaicin, the thresholds for C2 were higher (improved) both in patients (p<0.020) and in controls (p<0.0061) compared to after the placebo period. Among patients, the concentration needed to reach C2 (p<0.0004) and C5 (p<0.0009) increased after the period with the active substance compared to cough thresholds at baseline. The cough symptom scores improved after 4 weeks of active treatment (p<0.0030) compared to the baseline scores. Capsaicin powder taken orally decreased capsaicin cough sensitivity and cough symptoms. The findings suggest a desensitization of the cough-sensitive transient receptor potential vanilloid-1 (TRPV1).

Qutenza is a high-dose capsaicin patch used to relieve neuropathic pain from postherpetic neuralgia (PHN) and HIV-associated neuropathy (HIV-AN). In clinical studies, some patients had a dramatic response to the capsaicin patch. Our objective was to determine the baseline characteristics of patients who best benefit from capsaicin patch treatment. We conducted a meta-analysis of 6 completed randomized and controlled Qutenza studies by pooling individual patient data. Sustained response was defined as >50% decrease in the mean pain intensity from baseline to weeks 2 to 12, and Complete Response as an average pain intensity score=1 during weeks 2 to 12. Logistic regression was used to identify predictors of response and Complete Response, and subgroups of patients who respond best to the capsaicin patch. Baseline pain intensity score (BPIS)=4 was a predictor of Sustained and Complete Response in PHN and HIV-AN patients; absence of allodynia and presence of hypoesthesia, and a McGill Pain Questionnaire (MPQ) sensory score <22 were predictors of Sustained Response in PHN patients; female sex was a predictor of Sustained and Complete Response in HIV-AN patients. Thus, characteristics associated with the highest chance of responding to the capsaicin patch were, for PHN, BPIS=4, MPQ sensory score=22, absence of allodynia, and presence of hypoesthesia; for HIV-AN, they were female sex and BPIS=4. Patients with these characteristics had a statistically significantly greater chance of responding to the capsaicin patch than other patients.

For more Therapeutic Uses (Complete) data for CAPSAICIN (21 total), please visit the HSDB record page.

Pharmacology

Capsaicin is a chili pepper extract with analgesic properties. Capsaicin is a neuropeptide releasing agent selective for primary sensory peripheral neurons. Used topically, capsaicin aids in controlling peripheral nerve pain. This agent has been used experimentally to manipulate substance P and other tachykinins. In addition, capsaicin may be useful in controlling chemotherapy- and radiotherapy-induced mucositis.

MeSH Pharmacological Classification

ATC Code

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AB - Capsaicin and similar agents

M02AB01 - Capsaicin

N - Nervous system

N01 - Anesthetics

N01B - Anesthetics, local

N01BX - Other local anesthetics

N01BX04 - Capsaicin

Mechanism of Action

Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ...

... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment.

... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions.

... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX.

For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Transient receptor potential channels

TRPV1 [HSA:7442] [KO:K05222]

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

It is proposed that capsaicin mainly undergoes renal excretion, as both the unchanged and glucuronide form. A small fraction of unchanged compound is excreted in the feces and urine. _In vivo_ animal studies demonstrates that less than 10 % of an administered dose was found in faces after 48 h.

Prescription and nonprescription products for topical management of pain, including cream, lotion and patch forms, contain capsaicin (CAP) and dihydrocapsaicin (DHC). There are few in vivo studies on absorption, bioavailability, and disposition of CAP and DHC. We established a sensitive and rapid LC-MS/MS assay to determine CAP and DHC levels in rabbit plasma and tissue. Bio-samples prepared by liquid-liquid extraction using n-hexane-dichloromethane-isopropanol (100: 50: 5, v/v/v) mixture were separated by isocratic chromatography with an Extend C18 column. The mobile phase was acetonitrile-water-formic acid (70: 30: 0.1, v/v/v). The method was linear from 0.125 to 50 ng/mL for a 100 uL bio-sample, and the lower quantification limit was 0.125 ng/mL. Total run time to analyze each sample was 3.5 min. We used this validated method to study pharmacokinetics and tissue distribution of CAP gel administered topically to rabbits. A very small amount of CAP and DHC was absorbed into the systemic circulation. The highest plasma concentration was 2.39 ng/mL, and the mean peak plasma concentration value after 12 h of CAP gel application was 1.68 ng/mL. Drug concentration in treated skin was relatively high, with low concentration in other tissues. Thus, topical CAP gel had strong local effects and weaker systemic effects.

Metabolism Metabolites

Capsaicin and dihydrocapsaicin are the major active components in pepper spray products, which are widely used for law enforcement and self-protection. The use of pepper sprays, due to their irreversible and other health effects has been under a strong debate. In this study, we compared metabolism and cytotoxicity of capsaicin and dihydrocapsaicin using human and pig liver cell fractions and human lung carcinoma cell line (A549) in vitro. Metabolites were screened and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using liver cell fractions, a novel aliphatic hydroxylated metabolite (m/z 322) was detected to dihydrocapsaicin but no structure was found corresponding to capsaicin. Instead, a novel phase I metabolite of capsaicin, corresponding to the structure of aliphatic demethylation and dehydrogenation (m/z 294) was identified. In addition, two novel conjugates, glycine conjugates (m/z 363 and m/z 365) and bi-glutathione (GSH) conjugates (m/z 902 and m/z 904), were identified for both capsaicin and dihydrocapsaicin. The medium of the exposed A549 cells contained omega-hydroxylated (m/z 322) and alkyl dehydrogenated (m/z 304) forms, as well as a glycine conjugate of capsaicin. As to dihydrocapsaicin, an alkyl dehydrogenated (m/z 306) form, a novel alkyl hydroxylated form, and a novel glycine conjugate were found. In A549 cells, dihydrocapsaicin evoked vacuolization and decreased cell viability more efficiently than capsaicin. Furthermore, both compounds induced p53 protein and G1 phase cell cycle arrest. Usefulness of the found metabolites as biomarkers for capsaicinoid exposures will need further investigations with additional toxicity endpoints.

... Dehydrogenation of capsaicin was a novel metabolic pathway and produced unique macrocyclic, diene, and imide metabolites. Metabolism of capsaicin by microsomes was inhibited by 1-aminobenzotriazole (1-ABT). Metabolism was catalyzed by CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. Addition of GSH (2 mM) to microsomal incubations stimulated the metabolism of capsaicin and trapped several reactive electrophilic intermediates as their GSH adducts. /Study conducted with recombinant P450 enzymes and hepatic and lung microsomes from various species, including humans/

The objectives of this study are to characterize capsaicin glucuronidation using liver microsomes and to determine the contribution of individual UDP-glucuronosyltransferase (UGT) enzymes to hepatic glucuronidation of capsaicin. The rates of glucuronidation were determined by incubating capsaicin with uridine diphosphoglucuronic acid-supplemented microsomes. Kinetic parameters were derived by model fitting. Determination of the relative activity factors, expression-activity correlation and activity correlation analysis were performed to identify the main UGT enzymes contributing to capsaicin metabolism. Capsaicin was efficiently glucuronidated in pooled human liver microsomes (pHLM). UGT1A1, 1A9 and 2B7 (as well as the gastrointestinal enzymes UGT1A7 and 1A8) showed considerable activities. Capsaicin glucuronidation was significantly correlated with 3-O-glucuronidation of beta-estradiol (r=0.637; p=0.014) and with UGT1A1 protein levels (r=0.616; p=0.019) in a bank of individual HLMs (n=14). Also, capsaicin glucuronidation was strongly correlated with zidovudine glucuronidation (r=0.765; p<0.01) and with UGT2B7 protein levels (r=0.721; p<0.01). UGT1A1, 1A9 and 2B7 contributed 30.3, 6.0 and 49.0% of total glucuronidation of capsaicin in pHLM, respectively. Further, glucuronidation of capsaicin by liver microsomes showed marked species difference.

Wikipedia

Atropine

Drug Warnings

/Capsaicin must be prevented/ from entering the eyes, open lesions, or mucous membranes.

... Capsaisin is for external use only. It should not be applied to wounds or to damaged or irritated skin. It should not be wrapped tightly. Capsaisin should not come in contact with mucous membranes, eyes, or contact lenses. If this occurs, the affected area should be rinsed thoroughly with water. This produc should be discontinued and a health care provider consulted if condition worsens or does not improve after regular use. If blistering occurs, or if severe burning persists. Heat should not be applied to the treated area immediately before or after applications, because this may increase the burning sensation. /Over the counter capsaicin/

Do not apply prescription capsaicin to the face or scalp to avoid risk of exposure to the eyes or mucous membranes.

For more Drug Warnings (Complete) data for CAPSAICIN (14 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

The active ingredient capsaicin (oleoresin of Capsicum) is generally obtained by grinding dried ripe fruits of Capsicum frutescens L. (chili peppers) into a fine powder. The oleoresin may be obtained by distillation of the powder in an appropriate solvent, and evaporation of the solvent to yield the liquid oleoresin and associated fatty matter. The fatty matter is removed by decanting or filtration. ...

General Manufacturing Information

Capsiate, a nonpungent capsaicin analogue, and its dihydro and nordihydro derivatives... are the major capsinoids of the nonpungent red pepper cultivar CH-19 Sweet. /Capsinoids/

Capsaicin, the main pungency compound of hot chili peppers, and its dihydro and nordihydro derivatives... are the major capsaicinoids of hot chili peppers.

Analytic Laboratory Methods

Capsaicin was extracted from ointments containing 20% capsicum annuum extract. Capsaicin was determined by color reaction with phosphomolybdic acid, read at 762 nm. Content of 7 samples was 0.2 +- 0.01%.

GC determination of capsaicine in fructus capsici.

High performance liquid chromatography (HPLC) determination of capsaicine in capsaicinoid mixtures and in fructus capsici.

For more Analytic Laboratory Methods (Complete) data for CAPSAICIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store at 15 to 30 °C (59 to 86 °F) /Over the counter capsaicin/

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Store carton between 20 and 25 °C (68 and 77 °F). Excursions between 15 and 30 °C (59 and 86 °F) are allowed. Keep the patch in the sealed pouch until immediately before use. /Prescription capsaicin patch/

Interactions

... Treatment of HL-60 cells with 5-30 ug/mL capsaicin for 72 hr inhibited cell proliferation and induced a small increase in cell differentiation. Synergistic induction of HL-60 cell differentiation was observed when capsaicin was combined with either 5 nM 1,25-(OH)2D3 or 50 nM all-trans retinoic acid. Flow cytometric analysis indicated that combinations of 1,25-(OH)2D3 and capsaicin stimulated differentiation predominantly to monocytes whereas combinations of all-trans retinoic acid and capsaicin stimulated differentiation predominantly to granulocytes. Capsaicin enhanced protein kinase C activity in 1,25-(OH)2D3- and all-trans retinoic acid-treated HL-60 cells. In addition, inhibitors for protein kinase C [bisindolylmaleimide (GF-109203X), chelerythrine, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7)] and an inhibitor for extracellular signal-regulated kinase [2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one (PD-098059)] significantly inhibited HL-60 cell differentiation induced by capsaicin in combination with either 1,25-(OH)2D3 or all-trans retinoic acid.

... Capsaicin and nonivamide significantly enhanced the flux of indomethacin across nude mouse skin. ... Histological examination coupled with visual scores indicated the safety of capsaicin and nonivamide on skin structure. Simultaneous application of ultrasound and enhancers significantly increased skin permeation of indomethacin compared with either ultrasound or enhancers alone.

Treatment of neonatal rats with the transient receptor potential vanilloid 1 (TRPV1) channel agonist, capsaicin, produces life-long loss of sensory neurons expressing TRPV1 channels. Previously it was shown that rats treated on day 2 of life with capsaicin had behavioral hyperactivity in a novel environment at 5-7 weeks of age and brain changes reminiscent of those found in subjects with schizophrenia. The objective of the present study was to investigate brain and behavioral responses of adult rats treated as neonates with capsaicin. It was found that the brain changes found at 5-7 weeks in rats treated as neonates with capsaicin persisted into adulthood (12 weeks) but were less in older rats (16-18 weeks). Increased prepulse inhibition (PPI) of acoustic startle was found in these rats at 8 and 12 weeks of age rather than the deficit commonly found in animal models of schizophrenia. Subjects with schizophrenia also have reduced flare responses to niacin and methylnicotinate proposed to be mediated by prostaglandin D2 (PGD2). Flare responses are accompanied by cutaneous plasma extravasation. It was found that the cutaneous plasma extravasation responses to methylnicotinate and PGD2 were reduced in capsaicin-treated rats. In conclusion, several neuroanatomical changes observed in capsaicin-treated rats, as well as the reduced cutaneous plasma extravasation responses, indicate that the role of TRPV1 channels in schizophrenia is worthy of investigation.

For more Interactions (Complete) data for CAPSAICIN (21 total), please visit the HSDB record page.